molecular formula C6H5F6NO3 B13509108 n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine

n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine

Cat. No.: B13509108
M. Wt: 253.10 g/mol
InChI Key: XATUUNSBGAWGSZ-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroacetyl)-N-(2,2,2-trifluoroethyl)glycine is a fluorinated glycine derivative featuring dual substitutions on the amino nitrogen: a trifluoroacetyl (CF₃CO-) group and a trifluoroethyl (CF₃CH₂-) group. Its molecular formula is C₆H₅F₆NO₃, with a molecular weight of approximately 254.07 g/mol.

Properties

Molecular Formula

C6H5F6NO3

Molecular Weight

253.10 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)-(2,2,2-trifluoroethyl)amino]acetic acid

InChI

InChI=1S/C6H5F6NO3/c7-5(8,9)2-13(1-3(14)15)4(16)6(10,11)12/h1-2H2,(H,14,15)

InChI Key

XATUUNSBGAWGSZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine typically involves the reaction of glycine with trifluoroacetic anhydride and trifluoroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
N-(2,2,2-Trifluoroacetyl)-N-(2,2,2-trifluoroethyl)glycine C₆H₅F₆NO₃ 254.07 Trifluoroacetyl, Trifluoroethyl, Carboxylic acid Dual fluorinated protecting groups; high lipophilicity
N-(Trifluoroacetyl)glycine () C₄H₄F₃NO₃ 171.07 Trifluoroacetyl, Carboxylic acid Single protecting group; lower steric hindrance
N-Ethyl-2,2,2-trifluoroethylamine () C₄H₈F₃N 139.11 Trifluoroethyl, Amine Simple amine derivative; no carboxylic acid
N,N'-Bis(trifluoroacetyl)-L-cystine () C₈H₁₀F₆N₂O₄S₂ 400.32 Dual trifluoroacetyl, Disulfide Dimeric structure; disulfide linkage

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl and trifluoroacetyl groups significantly increase lipophilicity compared to non-fluorinated glycine derivatives. This property enhances membrane permeability but reduces water solubility .
  • However, the dual substitution may complicate deprotection steps in synthetic applications .

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s fluorinated groups may confer resistance to hydrolysis, but its synthesis requires precise control to avoid side reactions from steric hindrance .
  • Thermodynamic Data : While specific data for the target compound are scarce, analogues like N-(Trifluoroacetyl)glycine exhibit melting points >150°C (), suggesting similar thermal stability.

Biological Activity

n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and biological activities. This compound features trifluoromethyl groups that enhance lipophilicity and potentially modify its interaction with biological systems.

  • Molecular Formula : C₇H₈F₆N₁O₂
  • Molecular Weight : 253.1 g/mol
  • CAS Number : 1538308-69-8
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its capacity to interact with various biochemical pathways. The trifluoromethyl groups are known to influence the compound's lipophilicity and metabolic stability, potentially affecting its pharmacokinetics and pharmacodynamics.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, similar fluorinated compounds have been documented to inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways .

Insecticidal Activity

This compound serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide effective against ectoparasites. Fluralaner operates by inhibiting GABA-gated chloride ion channels in insects, leading to paralysis and death . The trifluoromethyl groups in this compound contribute to the overall efficacy of fluralaner by enhancing its binding affinity to target sites.

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the structural modifications of fluorinated compounds and their effects on biological activity. It was found that replacing hydrogen atoms with fluorine significantly alters the physicochemical properties of the molecules, thereby enhancing their interactions with biological targets .

Case Studies

  • Fluralaner Synthesis : The synthesis of fluralaner from this compound involves several steps where the compound acts as a precursor. The final product exhibits potent insecticidal properties while maintaining safety profiles for mammals .
  • In Vitro Studies : In vitro assays have demonstrated that fluorinated amino acids can modulate enzyme activity associated with metabolic pathways. For example, certain derivatives have shown promise as inhibitors of enzymes involved in inflammation and cancer progression .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cellular membranes
FluralanerInsecticidalInhibition of GABA-gated chloride channels
CGP 28238Anti-inflammatoryInhibition of prostaglandin synthesis

Q & A

Basic: What are the key synthetic strategies for N-(2,2,2-trifluoroacetyl)-N-(2,2,2-trifluoroethyl)glycine?

Methodological Answer:
The synthesis typically involves sequential acylation and alkylation steps. First, glycine is protected via trifluoroacetylation using reagents like trifluoroacetic anhydride (TFAA) under anhydrous conditions. Next, the trifluoroethyl group is introduced via nucleophilic substitution or reductive amination using 2,2,2-trifluoroethylamine (CAS 753-90-2) or its derivatives. Reaction optimization should focus on controlling pH (e.g., using NaHCO₃ to prevent over-acylation) and temperature (0–25°C) to minimize side reactions. Post-synthesis purification often employs flash chromatography or recrystallization from ethanol/water mixtures .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • ¹H/¹³C/¹⁹F NMR : The trifluoroacetyl (δ ~116–120 ppm in ¹⁹F NMR) and trifluoroethyl (δ ~−70 to −75 ppm) groups exhibit distinct shifts. Glycine’s α-proton appears as a triplet (J ≈ 6–8 Hz) due to coupling with adjacent fluorine atoms .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the trifluoroethyl and glycine moieties. Reference structures like N-(2-chloroacetyl)glycine (Acta Crystallogr. Sect. E, 2013) provide comparative data .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination (theoretical m/z 270.0352 for C₆H₅F₆NO₃) validates molecular composition .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:
Key properties include:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water due to fluorinated groups. Solubility testing via UV-Vis spectroscopy in buffer systems (pH 1–12) is recommended.
  • Stability : Susceptible to hydrolysis under basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in mobile phase) assess degradation pathways .
  • LogP : Predicted to be ~1.2–1.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane permeability studies .

Advanced: How does the trifluoroethyl group influence metabolic stability in biological systems?

Methodological Answer:
The trifluoroethyl group enhances metabolic stability by:

  • Reducing oxidative metabolism : Fluorine’s electron-withdrawing effect decreases CYP450-mediated oxidation. Validate via in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS analysis of parent compound depletion).
  • Steric shielding : The CF₃ group hinders enzymatic hydrolysis of the amide bond. Comparative studies with non-fluorinated analogs (e.g., N-ethyl derivatives) using isotopic labeling (³H/¹⁴C) quantify metabolic half-lives .

Advanced: How can computational modeling resolve contradictions in docking studies involving this compound?

Methodological Answer:
Contradictions between predicted and observed binding affinities often arise from fluorine’s stereoelectronic effects. To address this:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450 isoforms) using AMBER or CHARMM force fields. Focus on fluorine’s role in stabilizing C-F···H-N/C interactions.
  • Quantum mechanical (QM) calculations : Assess electrostatic potential surfaces to identify fluorine’s impact on charge distribution. Compare with Cambridge Structural Database (CSD) entries for similar fluorinated amides .

Advanced: What strategies mitigate hygroscopicity during storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in the presence of cryoprotectants (e.g., trehalose) to form a stable amorphous solid.
  • Storage conditions : Use desiccated containers with argon atmosphere (−20°C). Monitor moisture content via Karl Fischer titration (<0.1% w/w) .

Advanced: How does fluorine substitution affect bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Bioisosteric replacement studies : Synthesize analogs replacing CF₃ with CH₃ or Cl groups. Test in enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates).
  • X-ray crystallography of ligand-target complexes : Resolve fluorine’s role in binding pocket interactions (e.g., halogen bonding with Ser/Thr residues) .

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